molecular formula C16H20Cl2O3 B1326218 Ethyl 8-(2,5-dichlorophenyl)-8-oxooctanoate CAS No. 898778-20-6

Ethyl 8-(2,5-dichlorophenyl)-8-oxooctanoate

Cat. No.: B1326218
CAS No.: 898778-20-6
M. Wt: 331.2 g/mol
InChI Key: OSORFDBMXOTXQS-UHFFFAOYSA-N
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Description

Ethyl 8-(2,5-dichlorophenyl)-8-oxooctanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl group, a dichlorophenyl group, and an oxooctanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-(2,5-dichlorophenyl)-8-oxooctanoate typically involves the esterification of 8-(2,5-dichlorophenyl)-8-oxooctanoic acid with ethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-(2,5-dichlorophenyl)-8-oxooctanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: 8-(2,5-dichlorophenyl)-8-oxooctanoic acid.

    Reduction: 8-(2,5-dichlorophenyl)-8-hydroxyoctanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 8-(2,5-dichlorophenyl)-8-oxooctanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 8-(2,5-dichlorophenyl)-8-oxooctanoate involves its interaction with specific molecular targets in biological systems. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and microbial growth.

Comparison with Similar Compounds

Ethyl 8-(2,5-dichlorophenyl)-8-oxooctanoate can be compared with other similar compounds, such as:

    Ethyl 8-(2,4-dichlorophenyl)-8-oxooctanoate: Similar structure but with different chlorine substitution pattern.

    Ethyl 8-(2,5-difluorophenyl)-8-oxooctanoate: Fluorine atoms instead of chlorine, which may alter its reactivity and biological activity.

    Ethyl 8-(2,5-dichlorophenyl)-8-hydroxyoctanoate: Reduction product with a hydroxyl group instead of an ester group.

Properties

IUPAC Name

ethyl 8-(2,5-dichlorophenyl)-8-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20Cl2O3/c1-2-21-16(20)8-6-4-3-5-7-15(19)13-11-12(17)9-10-14(13)18/h9-11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSORFDBMXOTXQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=C(C=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645754
Record name Ethyl 8-(2,5-dichlorophenyl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898778-20-6
Record name Ethyl 8-(2,5-dichlorophenyl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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